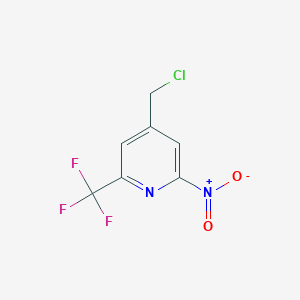
4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the vapor-phase reaction, which allows for the efficient incorporation of the trifluoromethyl group . The reaction conditions often include the use of chlorine gas and specific temperature controls to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale vapor-phase reactions, where the reaction parameters are optimized for maximum yield and purity. The use of advanced fluorination technology and reliable fluorinating reagents is crucial in this process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
Aplicaciones Científicas De Investigación
4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development and other biological applications. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-Fluoro-2-nitro-6-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
Comparison: 4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine is unique due to the combination of the chloromethyl, nitro, and trifluoromethyl groups in the pyridine ring. This combination imparts distinct reactivity and physicochemical properties compared to other similar compounds. The presence of the trifluoromethyl group enhances its stability and biological activity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C7H4ClF3N2O2 |
|---|---|
Peso molecular |
240.57 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-nitro-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-3-4-1-5(7(9,10)11)12-6(2-4)13(14)15/h1-2H,3H2 |
Clave InChI |
WPISDWWXKCGGNY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(F)(F)F)[N+](=O)[O-])CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



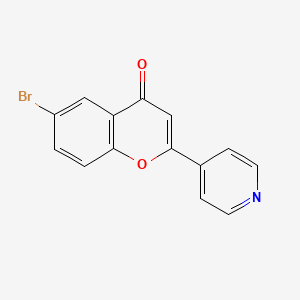
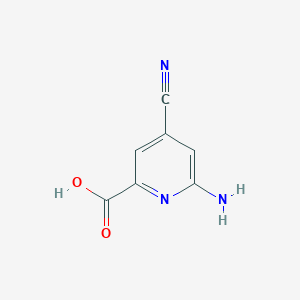
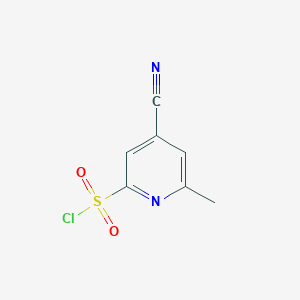
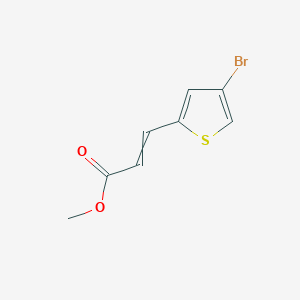
![N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14854567.png)
![potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B14854571.png)

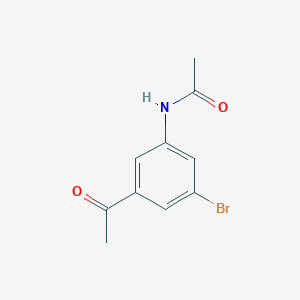
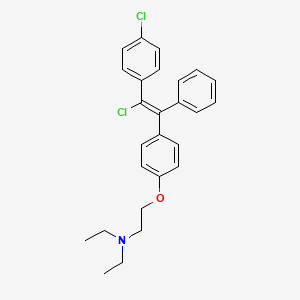

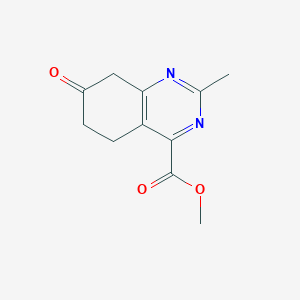
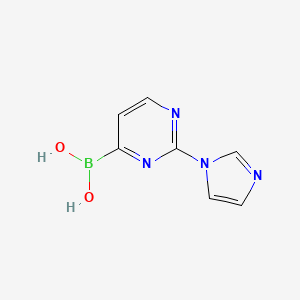
![(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B14854612.png)
